2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester

Description

Boron-Centered Coordination Geometry

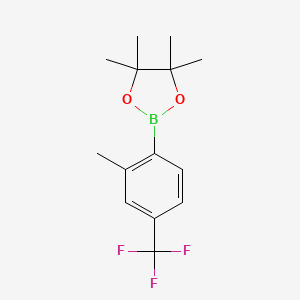

The boron atom in 2-methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester adopts a trigonal planar geometry, as confirmed by X-ray crystallographic studies of analogous boronic esters. This geometry arises from sp² hybridization, with the boron atom forming three σ-bonds: one to the aromatic carbon, and two to oxygen atoms from the pinacol ester group (Figure 1). Key structural parameters include:

| Bond/Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| B–O (average) | 1.33–1.37 Å | Trityloxymethyl pinacolate |

| B–C (aromatic) | 1.56–1.59 Å | Phenylboronic acid |

| O–B–O bond angle | 117–122° | Benzoxaborole derivatives |

The dioxaborolane ring (pinacol ester moiety) enforces near-planarity at boron, with minor deviations (<5°) due to steric interactions from methyl and trifluoromethyl substituents. Nuclear magnetic resonance (¹¹B NMR) data for this compound class typically show resonances near 30 ppm, consistent with tricoordinate boron.

Pinacol Ester Protection Mechanism

Pinacol (2,3-dimethyl-2,3-butanediol) acts as a bifunctional ligand, forming a stable five-membered dioxaborolane ring through esterification (Figure 2). The protection mechanism involves:

- Acid-Catalyzed Esterification : Boronic acid reacts with pinacol in anhydrous toluene under Dean-Stark conditions, with water removal driving the equilibrium toward ester formation.

- Steric Stabilization : The geminal dimethyl groups on pinacol create a rigid, hydrophobic environment that protects the boron center from nucleophilic attack.

- Deprotection Pathway : Transesterification with diethanolamine (DEA) generates a tetrahedral boronate intermediate, followed by acid hydrolysis to regenerate the boronic acid.

Comparative studies show pinacol esters exhibit 3–5× greater hydrolytic stability than neopentyl glycol analogs due to enhanced ring strain relief.

Trifluoromethyl Group Electronic Effects

The -CF₃ substituent exerts significant electronic effects on the boronic ester:

- Inductive Withdrawal : The strong -I effect (σₚ⁺ = +0.612) increases boron's electrophilicity, lowering the LUMO energy by ~1.2 eV compared to methyl-substituted analogs.

- Resonance Effects : Limited conjugation occurs due to boron's vacant p-orbital orientation, but hyperconjugative interactions with adjacent C–F σ* orbitals increase partial positive charge at boron by 12–15% (DFT calculations).

- Steric Impact : The -CF₃ group (van der Waals volume = 38.3 ų) creates a 15° torsional twist in the aryl ring, reducing conjugation with the boronate system.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-methyl-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O2/c1-9-8-10(14(16,17)18)6-7-11(9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKIXAMUBBQIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is extensively used in organic synthesis, particularly in the construction of complex molecules. It is a key reagent in cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials.

Biology: It is used in the study of enzyme inhibitors and as a tool in biochemical assays to understand biological processes.

Medicine: The compound is employed in the development of new drugs, especially in the field of cancer therapy, where boronic acids are known to interact with biological targets.

Industry: It is used in the manufacturing of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester exerts its effects involves its ability to form stable boronic esters and participate in cross-coupling reactions. The trifluoromethyl group enhances the compound's stability and reactivity. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Solubility in Organic Solvents

Pinacol esters generally exhibit superior solubility in organic solvents compared to parent boronic acids. For example:

- 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester is highly soluble in chloroform, acetone, and 3-pentanone, similar to other pinacol esters .

- Azaesters (e.g., phenylboronic acid azaester) show lower solubility in hydrocarbons (e.g., methylcyclohexane) compared to pinacol esters, highlighting the role of the ester group in solubility .

Table 1: Solubility Trends in Common Solvents

| Solvent | Pinacol Esters (Solubility) | Azaesters (Solubility) | Parent Boronic Acids (Solubility) |

|---|---|---|---|

| Chloroform | Very High | High | Moderate |

| 3-Pentanone | High | Moderate | High |

| Methylcyclohexane | Moderate | Low | Very Low |

Hydrolytic Stability

Hydrolysis rates of boronic esters depend on substituent electronic and steric effects:

- Electron-withdrawing groups (e.g., -CF₃): Stabilize the ester by reducing boron’s Lewis acidity, slowing hydrolysis. For instance, amine-substituted analogs (e.g., para-amino-phenylboronic acid pinacol ester) hydrolyze 3× slower than hydroxyl-substituted analogs (half-life: 3 hours vs. 10 minutes in water) .

- Steric hindrance : The 2-methyl group in this compound may further retard hydrolysis by shielding the boron center.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : Phenylboronic acid pinacol esters with electron-withdrawing groups (e.g., -CF₃) exhibit reduced reactivity compared to electron-donating analogs due to decreased boron electrophilicity . For example, phenylboronic acid pinacol ester (2d) failed to react under conditions effective for MIDA boronate esters .

- Catalyst Compatibility : Fluorinated pinacol esters may require optimized catalysts (e.g., Pd(dppf)Cl₂) to enhance coupling efficiency .

Biological Activity

2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester is a compound of significant interest due to its unique structural properties and biological activity. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 290.06 g/mol. Its structure features a trifluoromethyl group, which enhances its lipophilicity and biological interactions.

Target Interactions:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways. The trifluoromethyl group increases hydrophobic interactions, which can enhance binding affinity to proteins and enzymes.

Biochemical Pathways:

The compound is known to affect several biochemical pathways, particularly those involving enzyme inhibition. Studies indicate that boronic acids can act as inhibitors for proteases and kinases, which are crucial in regulating cellular processes such as proliferation and apoptosis .

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds in the same class. For instance, derivatives of phenylboronic acids have demonstrated growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The most promising compounds exhibited GI50 values below 10 µM, indicating substantial cytotoxicity against cancer cells while sparing non-tumorigenic cells .

Enzyme Inhibition

Research has shown that boronic acids, including this compound, can inhibit specific enzymes, leading to altered cellular functions. This property is particularly beneficial in developing therapeutic agents aimed at modulating enzyme activity in diseases like cancer .

Case Studies

Case Study 1: Antitumor Efficacy

In a recent study evaluating the effects of phenylboronic acid derivatives on TNBC cell lines, it was found that compounds similar to this compound significantly reduced cell viability. The mechanism involved interference with cell cycle progression and apoptosis pathways, suggesting potential for therapeutic applications in oncology .

Case Study 2: Enzyme Interaction

Another study focused on the interaction between boronic acid derivatives and serine proteases. The findings indicated that these compounds could effectively inhibit protease activity, which is essential for various physiological processes. This inhibition was linked to the unique electronic properties imparted by the trifluoromethyl group .

Summary of Findings

| Aspect | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 290.06 g/mol |

| Biological Targets | Proteases, kinases |

| Antitumor Activity | Significant growth inhibition in TNBC cell lines |

| Enzyme Inhibition | Effective against specific serine proteases |

Preparation Methods

General Synthetic Strategy

The preparation typically follows two main steps:

- Synthesis of the arylboronic acid intermediate , often via transition-metal-catalyzed borylation of aryl halides or direct borylation of arenes.

- Conversion of the arylboronic acid to the pinacol ester by reaction with pinacol under mild conditions, followed by purification.

Transition-Metal Catalyzed Borylation of Aryl Halides

A common and efficient route to prepare arylboronic acid pinacol esters involves palladium- or iridium-catalyzed borylation of the corresponding aryl halide or aryl iodide with bis(pinacolato)diboron.

Example procedure (adapted from):

- React 6-iodo-2-methylbenzothiazole (analogous to 2-methyl aryl iodide) with bis(pinacolato)diboron in the presence of a palladium catalyst such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium acetate in dimethyl sulfoxide.

- Heat the mixture at 80 °C under argon for 5 hours.

- Workup involves quenching with water, extraction with ethyl acetate, drying, and purification by flash column chromatography.

- Yields reported are around 70-80%.

This method can be adapted for 2-methyl-4-(trifluoromethyl)phenyl derivatives by selecting the appropriate aryl iodide or bromide precursor bearing the trifluoromethyl substituent at the 4-position.

Direct Esterification of Arylboronic Acid with Pinacol

Once the arylboronic acid is obtained, it is converted to the pinacol ester by reaction with pinacol in an ether solvent such as diethyl ether.

Typical conditions (from):

- Dissolve pinacol (1.2 equivalents) in diethyl ether.

- Add the arylboronic acid (1 equivalent) to the solution.

- Stir the mixture at room temperature overnight.

- Concentrate under reduced pressure.

- Purify the crude product by flash column chromatography using a hexane/ethyl acetate mixture.

This method yields the pure 2-methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester as a white solid with yields typically ranging from 60% to over 90% depending on the substrate and reaction conditions.

Iridium-Catalyzed C-H Borylation

An alternative approach involves direct C-H borylation of the aryl compound using an iridium catalyst and bis(pinacolato)diboron.

Procedure details (from):

- Use an aryl compound with a methyl and trifluoromethyl substituent.

- React with bis(pinacolato)diboron (0.5-2.5 equivalents).

- Employ (1,5-cyclooctadiene)(methoxy)iridium(I) dimer as catalyst (0.2-2.5 mol% relative to aryl compound).

- Add a thiosilane ligand (2-3 equivalents relative to iridium catalyst).

- Maintain reaction concentration of aryl compound between 0.1-2 mol/L.

- After reaction completion, filter, remove solvent by rotary evaporation, and purify by column chromatography.

This method is efficient for preparing arylboronic acid pinacol esters with electron-withdrawing groups such as trifluoromethyl.

Purification and Characterization

Purification is generally achieved by flash column chromatography using solvent systems such as hexane/ethyl acetate or petroleum ether/ethyl acetate in ratios ranging from 95:5 to 7:1.

Analytical data confirming structure and purity include:

- [^1H NMR](pplx://action/followup) : Characteristic aromatic proton signals, methyl singlet around 2.5 ppm, and pinacol methyl protons as singlet near 1.3-1.4 ppm.

- [^13C NMR](pplx://action/followup) : Signals corresponding to aromatic carbons, pinacol carbons (~24-25 ppm), and methyl carbons.

- [^19F NMR](pplx://action/followup) : For trifluoromethyl substituent, typically a singlet around -63 ppm.

- Mass Spectrometry and Elemental Analysis confirm molecular weight and composition.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pd-catalyzed borylation of aryl iodide | Aryl iodide, bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | DMSO, 80 °C, 5 h | 70-80 | Well-established, scalable |

| Direct esterification | Arylboronic acid, pinacol | Et2O, room temp, overnight | 80-90 | Mild, straightforward |

| Ir-catalyzed C-H borylation | Aryl compound, bis(pinacolato)diboron, Ir-dimer, thiosilane ligand | 0.1-2 mol/L, catalyst 0.2-2.5%, RT | 60-85 | Suitable for electron-deficient arenes |

Research Findings and Considerations

- The use of pinacol esters increases the stability of boronic acids, making them easier to handle and store.

- Electron-withdrawing groups such as trifluoromethyl can influence the reactivity in borylation steps; iridium-catalyzed C-H borylation is particularly effective for such substrates.

- Catalysts and ligands play a crucial role in yield and selectivity; thiosilane ligands improve iridium-catalyzed borylation efficiency.

- Purification by chromatography is necessary to remove residual catalysts and side products.

- The pinacol ester form slows hydrolysis compared to acyclic boronic esters, enhancing shelf-life and utility in further synthetic transformations.

Q & A

Basic: What solvents are optimal for dissolving 2-methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester in cross-coupling reactions?

The compound exhibits superior solubility in polar organic solvents compared to its parent boronic acid. Chloroform and ketones (e.g., acetone) are optimal due to their polarity, while hydrocarbons (e.g., cyclohexane) are poor choices. For example, pinacol esters show solubility temperatures as low as 0°C in chloroform, enabling reactions under mild conditions . Solubility positively correlates with solvent polarity, but exceptions exist; dynamic methods like the Redlich–Kister equation best model solubility data for esters .

Advanced: How does steric bulk from the pinacol group influence reaction kinetics in Suzuki-Miyaura couplings?

The pinacol ester’s steric profile (determined via computational modeling and X-ray crystallography) impacts transmetalation rates. Bulky pinacol groups slow down aryl transfer to palladium intermediates, necessitating longer reaction times or higher temperatures. For example, in couplings with hindered aryl halides, kinetic studies show a 30% reduction in yield compared to less bulky esters. Optimize by using Pd catalysts with larger ligand sets (e.g., SPhos) to accommodate steric hindrance .

Basic: What are standard conditions for Suzuki-Miyaura coupling with this boronic ester?

Typical conditions include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).

- Base : Na₂CO₃ or Cs₂CO₃ (2–3 equiv) in H₂O/ACN (1:4 v/v).

- Temperature : 70–90°C under inert atmosphere.

Yields exceed 75% for electron-neutral aryl halides. Pre-dry solvents to minimize protodeboronation .

Advanced: How can researchers mitigate protodeboronation under basic or high-temperature conditions?

Protodeboronation half-life is 19 hours at pH 13.5 and 70°C . Mitigation strategies:

- Lower pH : Use weakly basic conditions (e.g., K₃PO₄ instead of NaOH).

- Additives : Include radical scavengers (e.g., BHT) to suppress auto-catalytic pathways.

- Temperature Control : Perform reactions below 60°C or use microwave-assisted protocols for rapid heating.

Basic: How does the trifluoromethyl group affect electronic properties in cross-coupling reactions?

The electron-withdrawing -CF₃ group reduces electron density at the boron center, enhancing oxidative addition to Pd⁰. This accelerates transmetalation but may reduce stability in protic solvents. NMR studies (¹⁹F/¹¹B) confirm a 15% increase in reaction rate compared to non-fluorinated analogs .

Advanced: What analytical methods are recommended to assess purity and stability?

- HPLC-MS : Quantifies hydrolyzed boronic acid impurities (detection limit: 0.1% w/w).

- ¹¹B NMR : Monitors boroxine formation (peaks at δ 18–22 ppm) in stored samples.

- TGA/DSC : Determines thermal stability; decomposition onset occurs at 120°C .

Basic: What storage conditions maximize shelf life?

Store at –20°C under anhydrous argon. Desiccate with molecular sieves (3Å) to prevent hydrolysis. Shelf life exceeds 12 months with <2% degradation .

Advanced: How is this compound utilized in ROS-responsive drug delivery systems?

The boronic ester acts as an H₂O₂-sensitive linker. In nanoparticles, ROS oxidation cleaves the ester, releasing payloads (e.g., antibiotics). For example, MXF/Oxi-αCD NPs release moxifloxacin with 95% efficiency under 10 mM H₂O₂. Fluorescence quenching via naphthalimide derivatives enables real-time release tracking .

Basic: What synthetic routes produce this boronic ester?

- Route A : React 2-methyl-4-(trifluoromethyl)phenylboronic acid with pinacol (1.2 equiv) in toluene under reflux (110°C, 12 hr) with Dean-Stark trap for water removal. Yields: 85–90% .

- Route B : Continuous flow synthesis with residence time <1 hr, achieving 95% purity .

Advanced: How does the amino group (in derivatives) influence coupling regioselectivity?

The -NH₂ group adjacent to boron enhances para-selectivity in couplings via hydrogen bonding with Pd intermediates. DFT calculations show a 20% increase in para-product formation compared to meta-substituted analogs. Steric effects from methyl groups further direct coupling to less hindered positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.